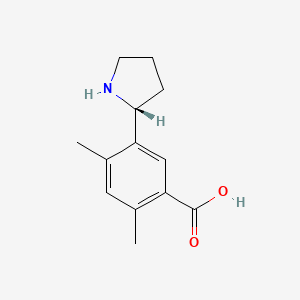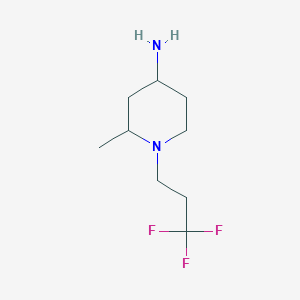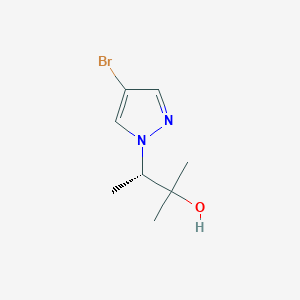
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol is an organic compound that features a brominated pyrazole ring attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol typically involves the bromination of a pyrazole derivative followed by the attachment of the butanol moiety. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in an aqueous medium . The reaction conditions often include room temperature and a reaction time of 24 hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyrazole ring can be replaced by other nucleophiles.
Oxidation and reduction: The hydroxyl group on the butanol moiety can be oxidized to a ketone or reduced to an alkane.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azido, cyano, or alkyl-substituted pyrazoles.
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring can form halogen bonds with target proteins, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,5-dimethylpyrazole: Similar in structure but lacks the butanol moiety.
N-(1S)-2-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-1-methylethyl-5-(1-hydroxyethyl)-1H-pyrazole-3-formamide: Contains a pyrazole ring but with different substituents.
Uniqueness
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-2-methylbutan-2-ol is unique due to its specific combination of a brominated pyrazole ring and a butanol backbone
Eigenschaften
Molekularformel |
C8H13BrN2O |
|---|---|
Molekulargewicht |
233.11 g/mol |
IUPAC-Name |
(3S)-3-(4-bromopyrazol-1-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-6(8(2,3)12)11-5-7(9)4-10-11/h4-6,12H,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
BMBFDDUUZGZXPR-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(C)(C)O)N1C=C(C=N1)Br |
Kanonische SMILES |
CC(C(C)(C)O)N1C=C(C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)
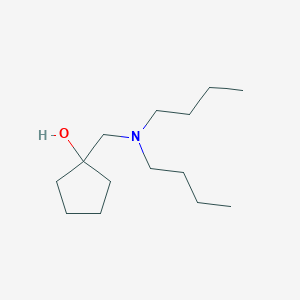
![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol](/img/structure/B13339745.png)

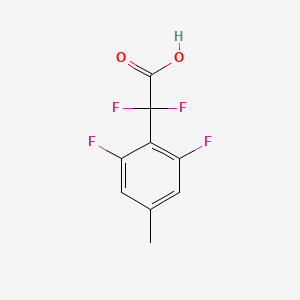


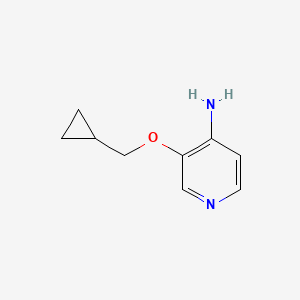
![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)
